molecular formula C7H11NO3 B12872405 (S)-1-Methyl-2-oxopyrrolidin-3-yl acetate

(S)-1-Methyl-2-oxopyrrolidin-3-yl acetate

Cat. No.: B12872405
M. Wt: 157.17 g/mol
InChI Key: SIHVSMCLPNKRGC-LURJTMIESA-N
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Description

(S)-1-Methyl-2-oxopyrrolidin-3-yl acetate is a chiral compound with a pyrrolidinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methyl-2-oxopyrrolidin-3-yl acetate typically involves the esterification of (S)-1-Methyl-2-oxopyrrolidin-3-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methyl-2-oxopyrrolidin-3-yl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (S)-1-Methyl-2-oxopyrrolidin-3-ol and acetic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the acetate group.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as ammonia or ethanol can be used in substitution reactions under mild conditions.

Major Products Formed

    Hydrolysis: (S)-1-Methyl-2-oxopyrrolidin-3-ol and acetic acid.

    Reduction: (S)-1-Methyl-2-hydroxypyrrolidin-3-yl acetate.

    Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-Methyl-2-oxopyrrolidin-3-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-Methyl-2-oxopyrrolidin-3-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and targets can vary based on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Methyl-2-oxopyrrolidin-3-yl acetate: The enantiomer of the compound, which may have different biological activities.

    N-Methylpyrrolidone: A structurally similar compound used as a solvent and in various chemical reactions.

    Pyrrolidinone derivatives: Compounds with similar ring structures that may have comparable chemical properties.

Uniqueness

(S)-1-Methyl-2-oxopyrrolidin-3-yl acetate is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for specific applications in pharmaceuticals and organic synthesis.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

[(3S)-1-methyl-2-oxopyrrolidin-3-yl] acetate

InChI

InChI=1S/C7H11NO3/c1-5(9)11-6-3-4-8(2)7(6)10/h6H,3-4H2,1-2H3/t6-/m0/s1

InChI Key

SIHVSMCLPNKRGC-LURJTMIESA-N

Isomeric SMILES

CC(=O)O[C@H]1CCN(C1=O)C

Canonical SMILES

CC(=O)OC1CCN(C1=O)C

Origin of Product

United States

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